5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
BPTES specifically targets the C-terminal domain of glutaminase, which is essential for its enzymatic activity. The binding of BPTES to glutaminase leads to a conformational change that inhibits its activity. This inhibition results in a decrease in the production of ATP and other essential molecules, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, BPTES has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTES is its specificity for glutaminase, which reduces the risk of off-target effects. In addition, BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of BPTES is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BPTES. One area of focus is the development of more potent and selective glutaminase inhibitors. In addition, the combination of BPTES with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of new drug delivery systems that can enhance the solubility and bioavailability of BPTES is also an area of interest.
Conclusion:
BPTES is a small molecule inhibitor that specifically targets the glutaminase enzyme and has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The synthesis of BPTES involves a multistep process, and its mechanism of action involves the inhibition of glutaminase, which ultimately leads to the death of cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for research on BPTES, including the development of more potent and selective glutaminase inhibitors, the combination of BPTES with other cancer treatments, and the development of new drug delivery systems.
Métodos De Síntesis
The synthesis of BPTES involves a multistep process that starts with the reaction between 4-bromophenol and 2-(2-bromoethoxy)ethyl bromide to form 2-(4-bromophenoxy)ethyl bromide. This intermediate is then reacted with 3-hydroxybenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to yield BPTES.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied in cancer research due to its ability to inhibit glutaminase, an enzyme that plays a crucial role in cancer cell proliferation. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce ATP and other essential molecules. Inhibition of glutaminase by BPTES leads to a decrease in ATP production, which ultimately results in the death of cancer cells.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-13-4-6-14(7-5-13)23-8-9-24-15-3-1-2-12(10-15)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHTCLRRAUSLQ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.